

# Perivine: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: **Perivine**

Cat. No.: **B192073**

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## Abstract

**Perivine** is a monoterpenoid indole alkaloid naturally occurring in several plant species, notably within the Apocynaceae family. This document provides a comprehensive technical overview of **Perivine**'s chemical structure, physicochemical properties, and known biological activities. It details its potential therapeutic mechanism in Alzheimer's disease through the stabilization of the Retinoblastoma-associated protein (RbAp48) complex. Furthermore, this guide outlines generalized experimental procedures for its isolation, purification, and characterization, supported by workflow diagrams to facilitate understanding. All quantitative data are presented in tabular format for clarity and comparative analysis.

## Chemical Identity and Structure

**Perivine** is a complex heterocyclic compound belonging to the vobasine class of alkaloids. Its core structure consists of a rigid pentacyclic system.

Identifier	Value
IUPAC Name	methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.0 <sup>3,11</sup> .0 <sup>4,9</sup> ]octadeca-3(11),4,6,8-tetraene-18-carboxylate[1]
Chemical Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub> [1][2][3]
SMILES Notation	C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34[1]
InChI Key	NKTORRNHKYVXSU-XXMLWKDOSA-N[2]
CAS Number	2673-40-7[2][4]

## Physicochemical Properties

The physicochemical properties of **Perivine** are crucial for its handling, formulation, and pharmacokinetic profile. Key quantitative data are summarized below.

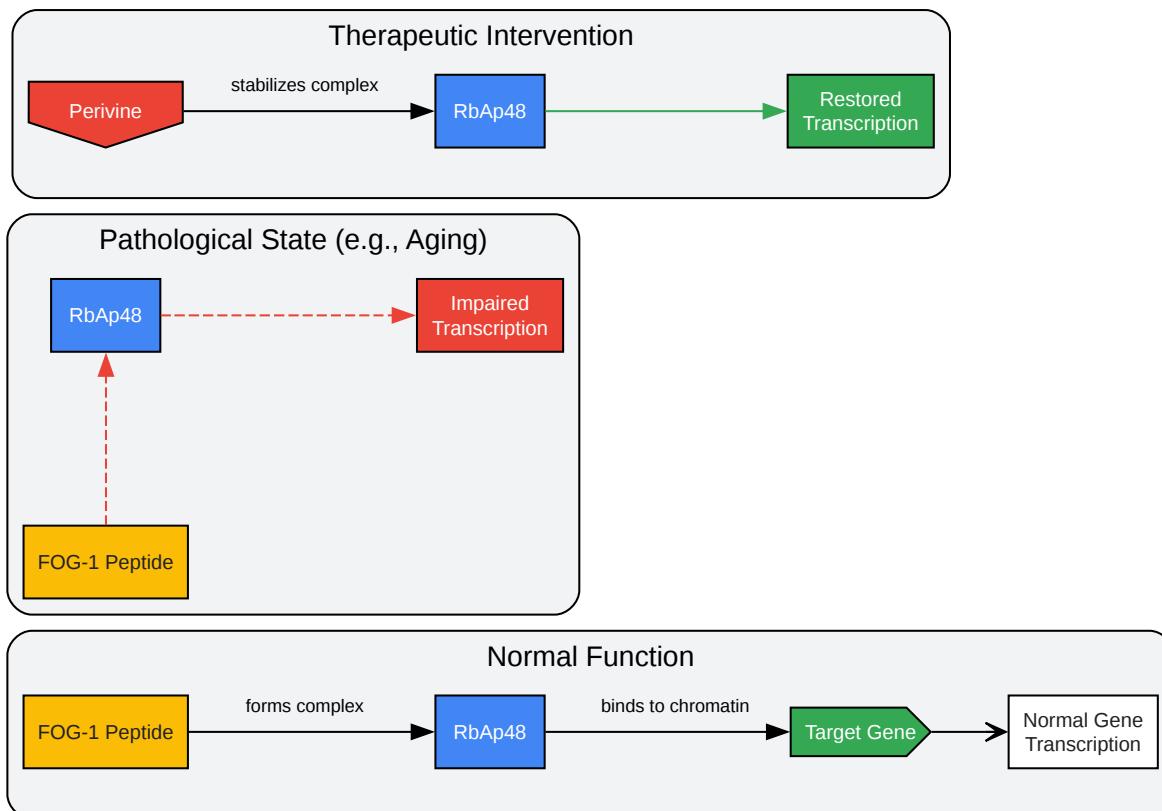
Property	Value	Source(s)
Molecular Weight	338.41 g/mol	[2][5]
Appearance	Solid powder / Prisms from methanol	[2][4]
Melting Point	218-221 °C (decomposes)	[4]
pKa (in 66% DMF)	7.5	[4]
Optical Rotation [α]D <sup>26</sup>	-121.4° (in chloroform)	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] Insoluble in water.[7]	

## Biological Activity and Mechanism of Action

**Perivine** has demonstrated several biological activities, with recent research focusing on its neuroprotective potential and historical studies noting its effects on blood pressure and muscle function.

## Potential in Alzheimer's Disease Therapy

Deficiency or functional loss of the Retinoblastoma-associated protein (RbAp48) in the brain's dentate gyrus is linked to age-related memory loss.<sup>[2][8]</sup> RbAp48 normally forms a complex with the FOG-1 peptide to regulate gene transcription.<sup>[2]</sup> Instability in this complex can impair this function. Computational studies, including molecular dynamics simulations, suggest that **Perivine** can bind stably to the FOG-1 binding site on RbAp48.<sup>[2]</sup> This interaction is proposed to resolve the instability of the RbAp48-FOG1 complex, potentially restoring its normal transcriptional function and offering a novel therapeutic mechanism for Alzheimer's disease.<sup>[2]</sup>



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Proposed mechanism of **Perivine** in stabilizing the RbAp48-FOG1 complex.

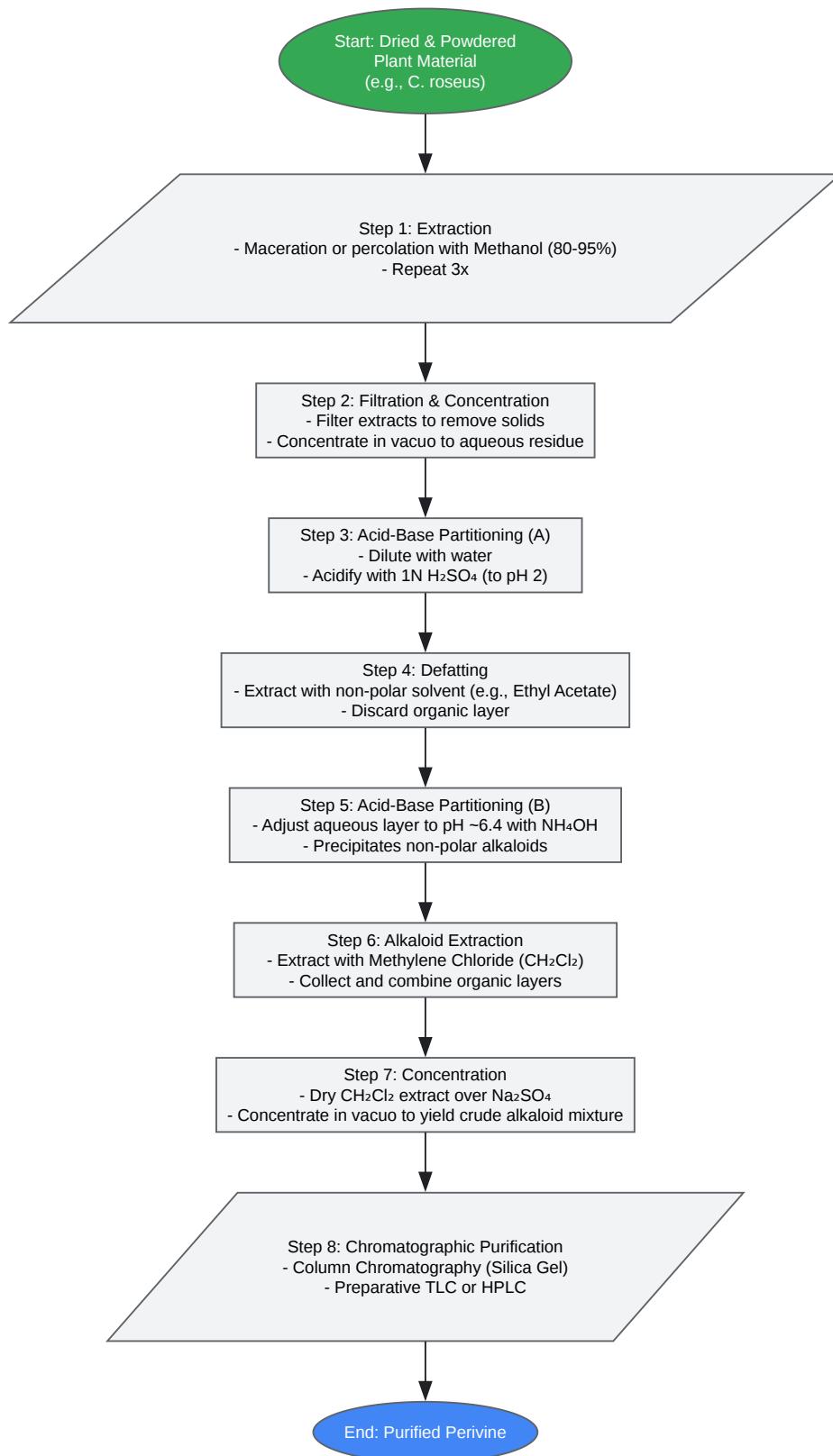
## Hypotensive and Muscle Relaxant Activity

Early *in vivo* studies identified **Perivine** as having both hypotensive and muscle relaxant properties.<sup>[3]</sup> It was investigated alongside other alkaloids from *Tabernaemontana dichotoma*, such as vobasine and coronaridine, which also displayed similar activities.<sup>[3]</sup> The precise molecular mechanisms and signaling pathways underlying these effects have not been fully elucidated in the available literature.

## Experimental Protocols

The following sections describe generalized methodologies for the extraction, purification, and analysis of **Perivine** from plant sources like *Catharanthus roseus* (Madagascar Periwinkle). These protocols are synthesized from various literature sources and represent a typical workflow.

## General Workflow for Isolation and Purification

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Generalized workflow for the isolation of **Perivine** from plant material.

## Extraction and Partitioning Protocol

This protocol is a common acid-base extraction method for alkaloids.[\[9\]](#)

- Extraction: Dried and powdered plant material (e.g., 1-5 kg of *C. roseus*) is percolated with 80-95% methanol three times.[\[9\]](#)
- Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure (in *vacuo*) at approximately 50°C to yield a smaller volume (e.g., 500 ml).[\[9\]](#)
- Acidification: The concentrated extract is diluted with water and acidified to pH 2 with 1N sulfuric acid. This step protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble as salts.[\[9\]](#)
- Defatting: The acidic aqueous solution is extracted with a non-polar solvent like ethyl acetate. This removes non-alkaloidal, lipophilic compounds (fats, waxes, etc.), which remain in the organic phase. The ethyl acetate layer is discarded.[\[9\]](#)
- Basification: The remaining aqueous solution is carefully basified to a slightly alkaline or neutral pH (e.g., pH 6.4) using a base like 25% ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free-base form, which is soluble in organic solvents.[\[9\]](#)
- Alkaloid Extraction: The basified solution is then repeatedly extracted with a chlorinated solvent such as methylene chloride or chloroform. The alkaloids partition into the organic layer.[\[9\]](#)
- Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in *vacuo* to yield a crude alkaloid mixture containing **Perivine**.[\[9\]](#)

## Purification and Characterization

The crude alkaloid extract requires further purification, typically using chromatographic techniques.

- Column Chromatography: The crude extract is subjected to column chromatography over silica gel. Elution is performed with a solvent system of increasing polarity (e.g., gradients of n-hexane, chloroform, and methanol) to separate the different alkaloids.
- Preparative Thin-Layer Chromatography (pTLC): For smaller scales, pTLC can be used for final purification. The crude mixture is applied as a band on a silica gel plate and developed in an appropriate solvent system. The band corresponding to **Perivine** (identified by comparison with a standard) is scraped off, and the compound is eluted with a suitable solvent.[10][11]
- High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for both purification and analytical quantification. A reverse-phase C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an acidic buffer.[12]
- Characterization: The identity and purity of the isolated **Perivine** are confirmed using a combination of spectroscopic methods, including:
  - Mass Spectrometry (MS): To confirm the molecular weight (338.1630 Da for the exact mass).[2]
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR are used to elucidate the detailed chemical structure and confirm its identity.
  - UV-Visible Spectroscopy: **Perivine** exhibits a characteristic UV absorption maximum at 314 nm in ethanol.[4]

## Conclusion

**Perivine** is a structurally complex indole alkaloid with significant potential for further investigation, particularly in the field of neurodegenerative diseases. Its ability to modulate the stability of the RbAp48 protein complex presents a promising avenue for the development of novel therapeutics for age-related cognitive decline. The established protocols for its isolation and characterization provide a solid foundation for researchers to obtain pure material for further pharmacological and mechanistic studies. Future work should focus on elucidating the specific signaling pathways involved in its hypotensive and muscle relaxant activities and validating its neuroprotective effects in *in vivo* models.

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- To cite this document: BenchChem. [Perivine: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192073#chemical-structure-and-properties-of-perivine>

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